molecular formula C20H16N4O4S B2390978 N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448076-84-3

N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2390978
CAS No.: 1448076-84-3
M. Wt: 408.43
InChI Key: RKVKGXOXTCQBLE-UHFFFAOYSA-N
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Description

“N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and depend on the specific substituents present on the isoxazole ring . For example, one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux can afford 5-substituted 3-aminoisoxazoles .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on the synthesis and exploration of biological activities of compounds with structural features related to the target compound. For instance, compounds with thiazolo[5,4-c]pyridin moieties have been investigated for their antiproliferative activities, demonstrating significant effects in certain cases. The ability of these compounds to disrupt cell cycles and induce apoptosis highlights their potential in cancer research (Sarhan et al., 2010).

Antimicrobial and Antifungal Properties

Research into compounds incorporating thiazolo and furan moieties has also highlighted their antimicrobial and antifungal properties. Studies have reported the synthesis of various derivatives showing activity against gram-positive and gram-negative bacteria, as well as fungi, indicating their potential use in developing new antimicrobial agents (Patel & Patel, 2015).

Advanced Synthetic Approaches

The development of advanced synthetic approaches for compounds related to the target molecule has been a significant area of research. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the synthetic process, leading to compounds with potential biological activities. This highlights the importance of synthetic chemistry in facilitating the exploration of new drugs and materials (Sodha et al., 2003).

Antiprotozoal Agents

Compounds containing elements of the target structure have been synthesized and evaluated for their antiprotozoal activities, demonstrating significant efficacy against protozoal infections. This research contributes to the search for new treatments for diseases caused by protozoan parasites, highlighting the potential health applications of these chemical structures (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, some isoxazole derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

N-[5-[2-(1,2-benzoxazol-3-yl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c25-18(9-15-13-3-1-2-4-16(13)28-23-15)24-7-5-14-17(10-24)29-20(21-14)22-19(26)12-6-8-27-11-12/h1-4,6,8,11H,5,7,9-10H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVKGXOXTCQBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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